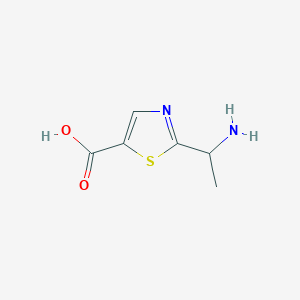

Acide 2-(1-aminoéthyl)thiazole-5-carboxylique

Vue d'ensemble

Description

“2-(1-Aminoethyl)thiazole-5-carboxylic acid” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds, including “2-(1-Aminoethyl)thiazole-5-carboxylic acid”, has been the subject of several studies . These compounds are synthesized using various synthetic strategies, including N-substitution, 3-substitution, 4-substitution, multi-substitution, and the addition of aryl/alkyl substituents or acyl/other substituents . The synthetic pathways of these 2-aminothiazoles are associated with four different biological activities: anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .Molecular Structure Analysis

The molecular structure of “2-(1-Aminoethyl)thiazole-5-carboxylic acid” includes a thiazole ring, an aminoethyl group, and a carboxylic acid group . The presence of these functional groups contributes to the compound’s biological activities.Chemical Reactions Analysis

2-Aminothiazole-based compounds, including “2-(1-Aminoethyl)thiazole-5-carboxylic acid”, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may undergo chemical reactions with biological targets, leading to their observed biological activities.Applications De Recherche Scientifique

Applications antibactériennes

Les 2-aminothiazoles, y compris l'acide 2-(1-aminoéthyl)thiazole-5-carboxylique, sont utilisés comme matières premières pour la synthèse d'analogues hétérocycliques possédant des propriétés antibactériennes. Ces composés peuvent être conçus pour cibler des souches bactériennes spécifiques et sont précieux dans le développement de nouveaux antibiotiques pour lutter contre les bactéries résistantes .

Applications antifongiques

De même, les propriétés antifongiques des 2-aminothiazoles les rendent utiles dans la création de traitements contre les infections fongiques. Leur capacité à inhiber la croissance de divers champignons peut conduire à des médicaments efficaces pour des affections telles que le pied d'athlète, la teigne et la candidose .

Applications anti-VIH

L'activité anti-VIH potentielle des 2-aminothiazoles est significative dans la lutte continue contre le VIH/SIDA. Ces composés peuvent être conçus pour interférer avec le cycle de réplication du virus, offrant une voie prometteuse pour de nouveaux médicaments antirétroviraux .

Applications antioxydantes

En tant qu'antioxydants, les 2-aminothiazoles peuvent aider à neutraliser les radicaux libres dans l'organisme, qui sont liés à diverses maladies et processus de vieillissement. Cette propriété est bénéfique dans le développement de suppléments ou de traitements visant à réduire le stress oxydatif .

Applications antitumorales

L'activité antitumorale des 2-aminothiazoles a été documentée contre une large gamme de lignées cellulaires cancéreuses humaines, notamment le cancer du sein, la leucémie, le cancer du poumon, le cancer du côlon, le cancer du système nerveux central, le mélanome, le cancer de l'ovaire, le cancer rénal et le cancer de la prostate. Ces composés peuvent être adaptés pour cibler sélectivement les cellules cancéreuses tout en épargnant les cellules saines .

Applications anthelminthiques

Les 2-aminothiazoles se sont avérés prometteurs comme agents anthelminthiques, qui sont utilisés pour traiter les infections parasitaires par les vers. En perturbant les processus biologiques des vers, ces composés peuvent éliminer efficacement les infections sans toxicité significative pour l'hôte .

Applications anti-inflammatoires & analgésiques

Les propriétés anti-inflammatoires et analgésiques des 2-aminothiazoles les rendent appropriés pour le développement de médicaments antidouleur et de traitements pour les affections inflammatoires telles que l'arthrite et les maladies inflammatoires de l'intestin .

Inhibition de la thyroïde dans l'hyperthyroïdie

Les dérivés de 2-aminothiazole peuvent agir comme des inhibiteurs de la thyroïde, offrant une approche thérapeutique pour gérer l'hyperthyroïdie en réduisant la production d'hormone thyroïdienne et en atténuant les symptômes associés à cette affection .

Chacune de ces applications représente un domaine unique où l'this compound pourrait potentiellement contribuer à la recherche scientifique et au développement de nouveaux traitements.

Mécanisme D'action

Target of Action

It’s known that 2-aminothiazole derivatives have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

Some thiazole derivatives, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

2-aminothiazole derivatives are known to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Result of Action

It’s known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Analyse Biochimique

Biochemical Properties

2-(1-Aminoethyl)thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme xanthine oxidase, where derivatives of thiazole-5-carboxylic acid have been shown to inhibit the enzyme’s activity . This inhibition can affect the metabolism of purines, leading to changes in uric acid levels. Additionally, 2-(1-Aminoethyl)thiazole-5-carboxylic acid may interact with other biomolecules through hydrogen bonding and electrostatic interactions, further influencing various biochemical pathways.

Cellular Effects

The effects of 2-(1-Aminoethyl)thiazole-5-carboxylic acid on cells are diverse and depend on the specific cellular context. This compound has been observed to exhibit anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . In cancer cells, it can induce apoptosis by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, 2-(1-Aminoethyl)thiazole-5-carboxylic acid can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, 2-(1-Aminoethyl)thiazole-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with xanthine oxidase involves binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . This inhibition mechanism is crucial for its potential therapeutic applications in conditions like gout. Additionally, 2-(1-Aminoethyl)thiazole-5-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Aminoethyl)thiazole-5-carboxylic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit sustained activity over extended periods, making them suitable for long-term therapeutic applications . The degradation products of 2-(1-Aminoethyl)thiazole-5-carboxylic acid may also have distinct biological activities, which need to be considered in experimental designs.

Dosage Effects in Animal Models

The effects of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

2-(1-Aminoethyl)thiazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 2-(1-Aminoethyl)thiazole-5-carboxylic acid may affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of 2-(1-Aminoethyl)thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cell cycle progression. Understanding the subcellular localization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTOHPCVEPZUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)

![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)

![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)